molecular formula C14H10F2O3 B6400025 2-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95% CAS No. 1261964-54-8

2-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6400025
CAS RN: 1261964-54-8
M. Wt: 264.22 g/mol
InChI Key: ZZLWICPRDPZBHT-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95% (CAS Number: 577-44-4) is a compound that has a wide range of scientific research applications. It is a colorless to light yellow crystal or powder and has a melting point of 135-136°C. Due to its wide range of applications, it has been studied extensively and has been found to have numerous biochemical and physiological effects. In

Scientific Research Applications

2-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95% has a wide range of scientific research applications. It has been used in the preparation of various compounds, such as 2-difluorophenyl-5-methoxybenzoyl chloride and 2-difluorophenyl-5-methoxy-benzoyl hydrazide. It has also been used as a reagent for the preparation of various organofluorine compounds, such as 2-difluorophenyl-5-methoxybenzoyl fluorides. Furthermore, it has been used as a starting material in the synthesis of various pharmaceuticals, such as anti-cancer agents and anti-inflammatory agents.

Mechanism of Action

2-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95% is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has been found to inhibit the activity of both enzymes, which are involved in the production of pro-inflammatory molecules. By inhibiting the activity of these enzymes, 2-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
2-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95% has been found to have numerous biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been found to reduce oxidative stress and improve mitochondrial function. Additionally, it has been found to have anti-cancer effects, as it has been found to inhibit the growth of various cancer cells.

Advantages and Limitations for Lab Experiments

2-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95% has numerous advantages for use in laboratory experiments. It is a highly pure compound, with 95% purity, which makes it ideal for use in experiments. It is also a relatively stable compound, with a melting point of 135-136°C, which makes it suitable for use in a variety of laboratory conditions. However, it is important to note that 2-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95% is a relatively new compound, and as such, there is limited information available on its safety and toxicity.

Future Directions

The potential applications of 2-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95% are vast, and there are numerous potential future directions for research. Firstly, further research could be conducted to explore the potential therapeutic applications of the compound, such as its potential use in the treatment of inflammation, pain, and cancer. Additionally, further research could be conducted to explore the potential side effects of the compound, as well as its potential toxicity. Finally, further research could be conducted to explore the potential uses of the compound in the synthesis of other compounds, such as pharmaceuticals and other organofluorine compounds.

Synthesis Methods

2-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95% is synthesized through a reaction between 2-difluorophenylacetic acid and 5-methoxybenzene-1-sulfonyl chloride in the presence of triethylamine. This reaction is carried out in dichloromethane at room temperature and yields a product with 95% purity.

properties

IUPAC Name

2-(2,3-difluorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-8-5-6-9(11(7-8)14(17)18)10-3-2-4-12(15)13(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLWICPRDPZBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C(=CC=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689665
Record name 2',3'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261964-54-8
Record name 2',3'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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